N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide
Description
N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide is a pyridazine derivative featuring a pivalamide (2,2-dimethylpropanamide) group at the 3-position and a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridazine ring. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, distinguishes this compound from pyridine-based analogs. While specific data on this compound are absent in the provided evidence, its structural analogs and derivatives (e.g., pyridazine/pyridine pivalamides with halogens, formyl, or iodine substituents) offer insights into its properties .
Properties
Molecular Formula |
C10H12F3N3O |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
2,2-dimethyl-N-[6-(trifluoromethyl)pyridazin-3-yl]propanamide |
InChI |
InChI=1S/C10H12F3N3O/c1-9(2,3)8(17)14-7-5-4-6(15-16-7)10(11,12)13/h4-5H,1-3H3,(H,14,16,17) |
InChI Key |
PGCNGSHACZWEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Pivalamide Group: The final step involves the reaction of the pyridazine derivative with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemical Research
N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide serves as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group enhances stability and reactivity, making it valuable for developing novel compounds in organic synthesis.
Biological Applications
The compound has been investigated for its potential as a biochemical probe. Its lipophilicity allows it to penetrate cell membranes effectively, making it suitable for studying enzyme interactions and cellular pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies on similar compounds have shown inhibition of tumor growth in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Medicinal Chemistry
This compound is being explored for anti-inflammatory and anticancer activities. Its mechanism involves interaction with specific molecular targets, modulating their activity to induce desired biological effects.
Table 1: Summary of Biological Activities
Industrial Applications
In industry, this compound is utilized in developing agrochemicals and pharmaceuticals. Its unique chemical properties facilitate the creation of effective formulations that enhance crop yields and improve drug efficacy.
Mechanism of Action
The mechanism of action of N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Selected Compounds
Key Observations:
Iodo (-I): Increases molecular weight significantly (e.g., 366.58 vs. Formyl (-CHO): Introduces reactivity for further functionalization (e.g., condensation reactions) but may reduce stability under acidic conditions .
Commercial Availability and Pricing
- Pyridazine Derivatives: Limited examples are cataloged. N-(6-chloro-5-methylpyridazin-3-yl)pivalamide (MW 227.69) is priced at $400/g .
- Pyridine Derivatives : Pricing correlates with substituent complexity. For example:
Biological Activity
N-(6-(Trifluoromethyl)pyridazin-3-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
- Introduction of the Trifluoromethyl Group : Reagents such as trifluoromethyl iodide are used under specific conditions to incorporate this group.
- Attachment of the Pivalamide Group : The final step involves reacting the pyridazine derivative with pivaloyl chloride in the presence of a base like triethylamine.
These steps result in a compound characterized by enhanced lipophilicity due to the trifluoromethyl group, which facilitates cellular penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, allowing efficient membrane penetration.
- Target Interaction : Once inside the cell, it interacts with specific enzymes and receptors, modulating their activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated for its effects on human tumor cell lines like HeLa and HCT116, demonstrating significant cytotoxicity at micromolar concentrations .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by reducing pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation occurs through inhibition of specific signaling pathways involved in inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(6-Chloropyridazin-3-yl)pivalamide | Structure | Moderate cytotoxicity | 15 |
| N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)pivalamide | Structure | High anticancer activity | 5 |
| This compound | Structure | Significant anticancer and anti-inflammatory activity | 10 |
Case Studies
- Study on Anticancer Activity : In a study involving various human cancer cell lines, this compound showed an IC50 value of approximately 10 µM against HCT116 cells, indicating potent anticancer activity compared to control compounds .
- Study on Anti-inflammatory Properties : Another investigation demonstrated that treatment with this compound resulted in a significant decrease in IL-6 levels in mouse models of inflammation, highlighting its potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
